molecular formula C11H14O6 B12952306 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone

2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B12952306
M. Wt: 242.22 g/mol
InChI Key: CPLQGQCQVDBPJB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H12O5·H2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of three methoxy groups attached to a phenyl ring, along with a glyoxal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions. The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form 3,4,5-trimethoxybenzaldehyde, which is then further oxidized to yield 3,4,5-trimethoxyphenylglyoxal. The final step involves the hydration of the glyoxal to form the hydrate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal moiety to alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme activity and subsequent biological effects . The trimethoxyphenyl group is known to interact with proteins and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the glyoxal moiety.

    3,4,5-Trimethoxyacetophenone: Precursor in the synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate.

    3,4-Dimethoxyphenylglyoxal hydrate: Similar structure but with fewer methoxy groups.

Uniqueness

3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H14O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,11,13-14H,1-3H3

InChI Key

CPLQGQCQVDBPJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(O)O

Origin of Product

United States

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